Fmoc-D-Cys(tBu)-OH vs. Fmoc-L-Cys(tBu)-OH: Chiral Purity Differentiation via Optical Rotation
Fmoc-D-Cys(tBu)-OH exhibits a positive specific optical rotation of [α]D20 = +22 ± 3° (c=1.142 in DMF), which is directionally opposite to the negative rotation of the L-enantiomer, Fmoc-L-Cys(tBu)-OH, measured at [α]D20 = -22 ± 1.2° (c=1% in DMF) [1]. This orthogonal optical signature enables unambiguous identification and quantification of enantiomeric purity during raw material acceptance and batch release, preventing accidental substitution that would result in the incorrect stereoisomer being incorporated into the target peptide sequence .
| Evidence Dimension | Specific optical rotation ([α]D20) at 20°C in DMF solvent |
|---|---|
| Target Compound Data | [α]D20 = +22 ± 3° (c=1.142 in DMF) |
| Comparator Or Baseline | Fmoc-L-Cys(tBu)-OH (CAS 67436-13-9): [α]D20 = -22 ± 1.2° (c=1% in DMF) |
| Quantified Difference | Directional sign reversal (+22° vs. -22°) with overlapping absolute magnitudes |
| Conditions | Polarimetry in DMF solvent at 20°C; target measured at c=1.142, comparator at c=1% |
Why This Matters
Procurement of the D-enantiomer over the L-enantiomer is mandatory for synthesizing D-amino acid-containing peptides with specific biological activities (e.g., protease-resistant analogs, retro-inverso peptides), and optical rotation provides the primary quality metric to confirm that the correct stereoisomer has been received.
- [1] GL Biochem (Shanghai) Ltd. (2011). Fmoc-Cys(tBu)-OH (L-enantiomer) Specifications: Specific Rotation -22±1.2° (c=1% DMF). View Source
